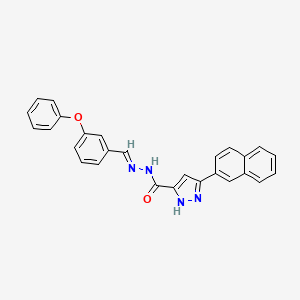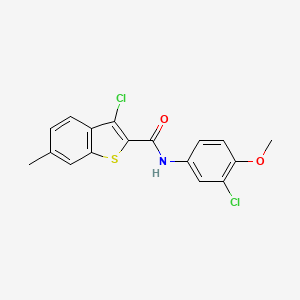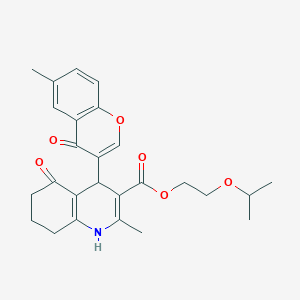![molecular formula C24H28N4O4 B11671596 3-[4-(2-methylpropyl)phenyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671596.png)
3-[4-(2-methylpropyl)phenyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a pyrazole ring, a phenyl group substituted with a 2-methylpropyl group, and a trimethoxyphenyl group attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-methylpropyl)phenyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution of the phenyl group: The phenyl group with a 2-methylpropyl substituent can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the trimethoxyphenyl group: This step involves the condensation of the pyrazole derivative with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-methylpropyl)phenyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or reduced pyrazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[4-(2-methylpropyl)phenyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide: Lacks the trimethoxyphenyl group.
N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide: Lacks the 2-methylpropyl-substituted phenyl group.
Uniqueness
The presence of both the 2-methylpropyl-substituted phenyl group and the trimethoxyphenyl group in 3-[4-(2-methylpropyl)phenyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide contributes to its unique chemical properties and potential applications. This combination of functional groups may enhance its biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H28N4O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H28N4O4/c1-15(2)10-16-6-8-18(9-7-16)19-13-20(27-26-19)24(29)28-25-14-17-11-21(30-3)23(32-5)22(12-17)31-4/h6-9,11-15H,10H2,1-5H3,(H,26,27)(H,28,29)/b25-14+ |
InChI Key |
UWMLTXIBLVLTFU-AFUMVMLFSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-2-(3-bromo-4-methoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671518.png)
![(5E)-5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11671520.png)
![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11671521.png)


![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11671533.png)
![N'-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11671536.png)
![1-{11-[2-(benzyloxy)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-2,2,2-trifluoroethanone](/img/structure/B11671540.png)
![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B11671541.png)
![2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol](/img/structure/B11671547.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11671555.png)

![4-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-N,N-dimethylaniline](/img/structure/B11671564.png)
![Ethyl 3,3-diethyl-1-{[(phenylcarbonyl)carbamothioyl]amino}-3,4-dihydronaphthalene-2-carboxylate](/img/structure/B11671574.png)
